3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carbothioamide
Description
This compound belongs to the pyrazole-carbothioamide class, characterized by a pyrazole core substituted with a dimethylamino group at position 3, a phenyl group at position 4, and a carbothioamide moiety linked to a 3-(trifluoromethyl)phenyl group. The dimethylamino group enhances solubility and may influence binding interactions through its basicity .
Properties
IUPAC Name |
3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4S/c1-25(2)17-16(13-7-4-3-5-8-13)12-26(24-17)18(27)23-15-10-6-9-14(11-15)19(20,21)22/h3-12H,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGKDKHINWROPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)C(=S)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Analogs
Key Observations :
- The target compound’s pyrazole core differentiates it from imidazolidine-dione (19a) and thiourea derivatives (), which may exhibit distinct electronic properties and binding modes.
- The 3-(trifluoromethyl)phenyl group is a common feature in analogs (3c, 19a), suggesting shared resistance to metabolic degradation due to the trifluoromethyl group’s stability .
- Unlike sulfonyl-containing 3c, the target compound’s carbothioamide group may enhance metal-binding capacity or hydrogen-bonding interactions .
Key Observations :
Physicochemical and Spectroscopic Properties
Table 3: Comparative Data
Key Observations :
- The absence of ESI-MS data for the target compound limits direct comparisons, though analogs like 19a demonstrate the utility of mass spectrometry in confirming structural integrity .
Biological Activity
3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carbothioamide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C19H17F3N4S and a molecular weight of 390.43 g/mol, is part of a broader class of pyrazole compounds known for their pharmacological properties, including anti-inflammatory, anti-bacterial, and anti-cancer activities.
- Molecular Formula : C19H17F3N4S
- Molecular Weight : 390.43 g/mol
- CAS Number : 321553-14-4
Biological Activity Overview
Research into pyrazole derivatives has shown that they often exhibit significant biological activities. The specific compound has been studied for its potential effects in various biological contexts:
- Antitumor Activity :
- Anti-inflammatory Effects :
- Antibacterial Properties :
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is often linked to their structural features. Key aspects influencing their efficacy include:
- The presence of electron-donating groups (like dimethylamino) enhances biological activity.
- Substituents on the phenyl rings can modulate lipophilicity and receptor binding affinity, affecting overall potency.
Case Studies
Several studies have investigated the biological activities of compounds structurally related to this compound:
- Antitumor Activity Study :
- Anti-inflammatory Mechanism :
- Antibacterial Efficacy :
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What are the optimal synthetic routes for 3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carbothioamide, and how can reaction yields be improved?
Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. For example, a common approach involves reacting pyrazole-thiol derivatives with halogenated aryl amines under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 molar ratio of thiol to alkyl halide) and controlled temperature (room temperature to 80°C). Impurities often arise from incomplete substitution; column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .
Q. Q2. How can spectroscopic techniques (NMR, IR, LC-MS) confirm the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR: Key signals include the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and the trifluoromethylphenyl moiety (δ ~7.5–8.0 ppm for aromatic protons). The carbothioamide (-C(=S)NH-) group shows a characteristic NH stretch at ~3300 cm⁻¹ in IR .
- LC-MS: Molecular ion peaks should align with the molecular weight (e.g., [M+H]⁺ at ~449.1 Da for C₂₁H₂₀F₃N₄S). Fragmentation patterns help identify substituents like the trifluoromethyl group .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., substituent variations on the pyrazole or aryl rings) impact biological activity, and what computational tools support SAR studies?
Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃) enhance target binding affinity, while dimethylamino groups improve solubility. Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures (e.g., PDB ID: 4XYZ) identifies key interactions, such as hydrogen bonding between the carbothioamide and active-site residues . For example, replacing the phenyl ring with a 4-fluorophenyl group reduces IC₅₀ values by 30% in kinase inhibition assays .
Q. Table 1. Comparative SAR Data
| Substituent (R) | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| -CF₃ | 0.45 | 0.12 |
| -F | 0.63 | 0.18 |
| -OCH₃ | 1.20 | 0.25 |
Q. Q4. How can crystallographic data resolve contradictions in reported biological activities?
Answer: X-ray crystallography (e.g., synchrotron radiation at 100 K) provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks. For instance, a study on a related carbothioamide derivative (C21H18BrN4S) resolved a discrepancy in bioactivity by revealing a non-planar conformation of the pyrazole ring, which reduced binding to COX-2 . Refinement parameters (R factor < 0.05) and thermal motion analysis (B-factors) ensure data reliability .
Q. Q5. What strategies mitigate batch-to-batch variability in biological assays involving this compound?
Answer:
- Purity Control: Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥98% purity. Detect trace impurities (e.g., unreacted thiols) via LC-MS .
- Standardized Protocols: Pre-equilibrate assay buffers (pH 7.4, 25°C) and use internal controls (e.g., staurosporine for kinase assays). Reproducibility issues often stem from solvent residues (DMF, DMSO); lyophilization followed by vacuum drying is advised .
Methodological Challenges
Q. Q6. How to address low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- Prodrug Design: Introduce phosphate or acetyl groups at the carbothioamide nitrogen, which hydrolyze under physiological conditions .
- Nanoformulation: Encapsulate in PEGylated liposomes (size ~100 nm) to enhance bioavailability .
Q. Q7. What analytical methods validate stability under physiological conditions?
Answer:
- Forced Degradation Studies: Expose the compound to pH 1–13, UV light, and oxidative stress (H₂O₂). Monitor degradation products via UPLC-QTOF-MS .
- Half-life Determination: Incubate in human plasma (37°C) and quantify parent compound loss using LC-MS/MS. Typical t₁/₂ for this class is 2–4 hours .
Data Contradiction Analysis
Q. Q8. Why do some studies report conflicting IC₅₀ values for kinase inhibition?
Answer: Discrepancies arise from:
Assay Conditions: ATP concentrations (e.g., 10 μM vs. 100 μM) alter competitive inhibition kinetics.
Enzyme Sources: Recombinant vs. native enzymes may have post-translational modifications affecting binding .
Compound Aggregation: Use dynamic light scattering (DLS) to detect aggregates >100 nm, which cause false-positive inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
